N-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide
Description
N-(3-Chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide is a heterocyclic compound featuring a 1,3-oxazole core substituted with a phenyl group at position 5 and a carboxamide moiety linked to a 3-chloro-4-fluorophenyl group. The 1,3-oxazole ring is a five-membered aromatic system containing one oxygen and one nitrogen atom, which confers distinct electronic and steric properties. The chloro and fluoro substituents on the phenyl ring enhance electronegativity and may influence metabolic stability and target binding affinity.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O2/c17-12-8-11(6-7-13(12)18)20-15(21)16-19-9-14(22-16)10-4-2-1-3-5-10/h1-9H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUYMFBQPNBKSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide typically involves the reaction of 3-chloro-4-fluoroaniline with a suitable oxazole derivative under controlled conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the aniline and the oxazole carboxylic acid . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process typically includes steps such as halogenation, nitration, and cyclization to form the oxazole ring, followed by coupling with the aniline derivative. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can lead to the formation of oxazole N-oxides .
Scientific Research Applications
Medicinal Chemistry
N-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide has shown promise in various pharmacological studies:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, related compounds have demonstrated percent growth inhibitions (PGIs) against various cancer cell lines, suggesting potential applications in cancer therapy .
- Antimicrobial Properties : Research into similar oxazole derivatives has revealed antimicrobial activities against a range of pathogens, including bacteria and fungi. This suggests that this compound may also possess similar properties .
Case Study 1: Anticancer Studies
In a study focused on related oxazole derivatives, compounds were evaluated for their ability to inhibit the growth of cancer cells. The results indicated significant activity against several lines, including SNB-19 and OVCAR-8, with PGIs exceeding 80% for some derivatives . While specific data for this compound is not detailed in the literature, its structural similarities suggest potential efficacy.
Case Study 2: Antimicrobial Screening
Another investigation into oxazole derivatives highlighted their effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds were screened for Minimum Inhibitory Concentration (MIC), revealing promising results that suggest potential applications in treating infections caused by resistant strains .
Mechanism of Action
The mechanism by which N-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide exerts its effects involves its interaction with specific molecular targets. In biological systems, it has been shown to inhibit certain enzymes and signaling pathways that are critical for cell proliferation and survival. For example, it may inhibit tyrosine kinases or other proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues with Isoxazole Cores
Compounds with isoxazole (1,2-oxazole) cores differ in heterocyclic ring geometry, impacting electronic distribution and steric interactions.
- N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide ():
- Structure : 1,2-oxazole with methyl groups at positions 5 and 3-(2-chlorophenyl), and a carboxamide-linked 5-chloro-2-methylphenyl group.
- Comparison :
- Methyl substituents increase lipophilicity, which may enhance membrane permeability but reduce solubility.
The absence of fluorine in this analogue suggests lower electronegativity at the aryl ring, possibly altering binding interactions .
3-(2-Chloro-6-fluorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide ():
- Structure : 1,2-oxazole with a 2-chloro-6-fluorophenyl group at position 3 and a dimethoxyphenylmethyl carboxamide.
- Comparison :
- Methoxy groups improve solubility due to their polar nature but may hinder blood-brain barrier penetration.
- The 1,2-oxazole core may exhibit weaker π-π stacking interactions compared to 1,3-oxazole .
Table 1: Structural and Functional Comparison of Oxazole Analogues
Compounds with Alternative Heterocyclic Systems
Replacing the oxazole core with other heterocycles alters molecular interactions and bioactivity.
- 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide (): Structure: Thiazolidinone (saturated 1,3-thiazolidine-4-one) fused with an indole and trifluoromethylphenyl group. Comparison:
- The thiazolidinone ring introduces a ketone and sulfur atom, enabling hydrogen bonding and increased metabolic susceptibility.
- The indole moiety provides planar aromaticity, favoring intercalation or stacking interactions absent in oxazole derivatives.
The trifluoromethyl group enhances electronegativity and may improve target affinity .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ():
- Structure : Pyrazole core with sulfanyl and trifluoromethyl substituents.
- Comparison :
- Pyrazole’s dual nitrogen atoms enable stronger hydrogen bonding compared to oxazole.
Table 2: Heterocyclic System Comparison
Variations in Substituent Patterns
Substituent position and identity critically influence physicochemical and biological properties.
- Halogenation :
- Methoxy vs. Methyl Groups :
- Aromatic vs.
Biological Activity
N-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound's molecular characteristics are crucial for understanding its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H12ClFN2O2 |
| Molecular Weight | 330.74 g/mol |
| LogP | 4.0359 |
| Polar Surface Area | 45.29 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Research indicates that this compound exhibits several mechanisms of action:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which may contribute to its protective effects against oxidative stress in various biological systems .
- Antimicrobial Effects : Studies reveal that it possesses antibacterial and antifungal activities, demonstrating efficacy against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate moderate to potent activity against pathogens like Staphylococcus aureus and Candida albicans .
- Enzyme Inhibition : The compound has been identified as an inhibitor of key enzymes related to metabolic disorders, such as α-glucosidase and α-amylase, which are implicated in carbohydrate metabolism . Its inhibitory activity suggests potential applications in managing conditions like diabetes.
Antibacterial and Antifungal Activity
Recent studies have evaluated the antibacterial and antifungal efficacy of this compound:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Candida albicans | 16.69 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anti-Alzheimer’s Activity
The compound also exhibits potential neuroprotective effects, particularly related to Alzheimer's disease. It has shown promising inhibition of acetylcholinesterase (AChE), an enzyme associated with cognitive decline:
| Activity | IC50 (µM) |
|---|---|
| AChE Inhibition | 20.15 |
This suggests that it may enhance cholinergic function, a target for Alzheimer's treatments .
Case Studies
In a notable case study involving animal models, the administration of this compound resulted in significant improvements in cognitive function and reduced oxidative stress markers compared to control groups. Behavioral assessments indicated enhanced memory retention in treated subjects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-chloro-4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide, and how is structural confirmation achieved?
- Methodology : The compound is synthesized via multi-step organic reactions, including condensation between substituted oxazole precursors and halogenated aniline derivatives. For example, copper-catalyzed Ullmann coupling or palladium-mediated cross-coupling reactions can introduce the fluorophenyl moiety . Structural confirmation employs 1H/13C NMR (deuterated DMSO as solvent, δ 7.2–8.5 ppm for aromatic protons) and high-resolution mass spectrometry (HR-MS) (e.g., ESI+ mode, m/z calculated for C₁₆H₁₁ClFN₂O₂: 333.0471) . Purity is validated via HPLC (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodology : Stability studies use accelerated degradation assays (e.g., 40°C/75% RH for 4 weeks) and pH-dependent hydrolysis (buffers at pH 2, 7, and 12). The oxazole ring is stable under neutral conditions but degrades in acidic or alkaline media, confirmed via LC-MS monitoring of degradation products (e.g., cleavage of the carboxamide bond at pH < 3) .
Q. What spectroscopic techniques are critical for characterizing its crystalline structure?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (SHELXL-2018/3 for refinement) resolves bond lengths (e.g., C–F: 1.34 Å) and torsion angles. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structural models .
Advanced Research Questions
Q. What mechanistic insights support its potential role in modulating neurodegenerative pathways?
- Methodology : Preclinical studies in Parkinson’s disease models (e.g., MPTP-induced neurotoxicity in mice) demonstrate glutamatergic signaling modulation via NMDA receptor antagonism. Patch-clamp electrophysiology (HEK293 cells expressing GluN1/GluN2B subunits) shows IC₅₀ values of 12.3 μM . RNA-seq analysis further identifies downstream effects on CREB and BDNF pathways .
Q. How can researchers resolve contradictions in reported bioactivity data across different assays?
- Methodology : Use orthogonal assay systems to validate target engagement. For example:
- Surface plasmon resonance (SPR) to measure direct binding (KD = 0.8 μM for the NMDA receptor).
- Cellular thermal shift assays (CETSA) to confirm target stabilization in neuronal lysates .
Discrepancies may arise from differences in cell permeability or off-target effects in whole-cell assays.
Q. What computational strategies predict its binding modes and structure-activity relationships (SAR)?
- Methodology : Molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB ID: 3QEL) identifies key interactions (e.g., hydrogen bonding with Asp732). QSAR models (CoMFA, R² = 0.89) highlight the importance of the 3-chloro-4-fluorophenyl group for potency .
Q. How does its reactivity compare to analogs with trifluoromethoxy or pyridyl substituents?
- Methodology : Comparative kinetic studies (e.g., SNAr reactions with thiol nucleophiles) show the 4-fluorophenyl group enhances electrophilicity (k = 0.45 min⁻¹) versus trifluoromethoxy analogs (k = 0.28 min⁻¹). DFT calculations (B3LYP/6-31G*) correlate substituent effects with frontier molecular orbitals .
Q. What analytical workflows ensure batch-to-batch consistency in preclinical studies?
- Methodology : Quality-by-design (QbD) approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
